molecular formula C13H15NO2 B12540845 2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid CAS No. 802885-21-8

2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid

Katalognummer: B12540845
CAS-Nummer: 802885-21-8
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: ZPXYIMKPUZLQCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and can be conducted under mild reaction conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wirkmechanismus

The mechanism of action of 2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to their observed biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

802885-21-8

Molekularformel

C13H15NO2

Molekulargewicht

217.26 g/mol

IUPAC-Name

2,5-dimethyl-3-phenyl-3,4-dihydropyrrole-2-carboxylic acid

InChI

InChI=1S/C13H15NO2/c1-9-8-11(10-6-4-3-5-7-10)13(2,14-9)12(15)16/h3-7,11H,8H2,1-2H3,(H,15,16)

InChI-Schlüssel

ZPXYIMKPUZLQCT-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(C(C1)C2=CC=CC=C2)(C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.